molecular formula C6H4ClN3 B1430154 4-Chloropyrazolo[1,5-A]pyrazine CAS No. 1260665-84-6

4-Chloropyrazolo[1,5-A]pyrazine

Cat. No. B1430154
M. Wt: 153.57 g/mol
InChI Key: UPAOWFRREBXVDZ-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-A]pyrazine (4-CPP) is a heterocyclic compound that belongs to the pyrazine family. It is a colorless, crystalline solid that has a molecular weight of 181.55 g/mol and a melting point of 160-162°C. 4-CPP has a number of applications, including as an intermediate in the synthesis of organic compounds, as a corrosion inhibitor, and in the pharmaceutical and agrochemical industries. It is also used in the synthesis of a variety of other compounds, such as 4-chloropyrazolo[1,5-a]pyrimidine and 4-chloropyrazolo[1,5-a]pyridazine.

Scientific Research Applications

Synthesis of Functionalized Pyrazines

4-Chloropyrazolo[1,5-a]pyrazines have been utilized in various synthesis processes. A notable example is their reaction with ethyl isocyanoacetate to produce ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds, upon hydrolysis, yield corresponding acids and can be reduced to alcohols, which are further oxidized to aldehydes (Tsizorik et al., 2018).

Formation of Heterocyclic Rings

4-Hydrazinylpyrazolo[1,5-a]pyrazines, derived from reactions of 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate, have been used to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These derivatives are obtained by combining them with compounds having either one or two reactive sites (Tsizorik et al., 2018).

Creation of Pyrazolo[1,5-a]Pyrazin-4-ylacetonitriles

The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate has led to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These compounds were then used to derive new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems, showcasing the versatility of 4-chloropyrazolo[1,5-a]pyrazines in synthesizing complex heterocyclic systems (Tsizorik et al., 2019).

Synthesis of Methylpyrazolo[1,5-a]pyrazine-4-carboxylates

The synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure demonstrates another application. These compounds were converted to amidoximes and amidines, and used in cyclocondensation reactions to create new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).

properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAOWFRREBXVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrazolo[1,5-A]pyrazine

CAS RN

1260665-84-6
Record name 4-chloropyrazolo[1,5-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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